Cas no 832-58-6 (2',4',6'-Trimethoxyacetophenone)

2',4',6'-Trimethoxyacetophenone structure
832-58-6 structure
2',4',6'-Trimethoxyacetophenone
832-58-6
C11H14O4
210.226463794708
MFCD00017238
83123
24882307

2',4',6'-Trimethoxyacetophenone Properties

Names and Identifiers

    • 2,4,6-Trimethoxyacetophenone
    • 2',4',6'-Trimethoxyacetophenone
    • 1-(2,4,6-trimethoxyphenyl)ethanone
    • 1-acetyl-2,4,6-trimethoxybenzene
    • 2',4',6'-trimethoxyphenylacetophenone
    • 2-acetyl-1,3,5-trimethoxybenzene
    • O-Methylxanthoxylin
    • phloracetophenone trimethyl ether
    • phloroacetophenone trimethylether
    • [ "" ]
    • 1-(2,4,6-Trimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′,6′-trimethoxy- (6CI, 7CI, 8CI)
    • 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
    • 2,4,6-Trimethoxyphenyl methyl ketone
    • 2′,4′,6′-Trimethoxyacetophenone
    • 4-Acetyl-1,3,5-trimethoxybenzene
    • CS-0017325
    • Cambridge id 5135317
    • MFCD00017238
    • 832-58-6
    • DTXSID10232214
    • 2',4',6'-Trimethoxyacetophenone, 97%
    • CHEMBL4462275
    • 1-(2,4,6-Trimethoxyphenyl)ethanone #
    • AKOS015851698
    • SR-01000196551-1
    • D70100
    • A840543
    • Ethanone, 1-(2,4,6-trimethoxyphenyl)-
    • FT-0609886
    • 2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Trimethoxyacetophenone
    • SR-01000196551
    • Q63409322
    • SCHEMBL2029772
    • BS-17565
    • 1-(2,4,6-Trimethoxy-phenyl)-ethanone
    • ALBB-031659
    • DB-056702
    • 2,4,6-TRIMETHOXY ACETOPHENONE
    • +Expand
    • MFCD00017238
    • KPZWHZSIXZXDMW-UHFFFAOYSA-N
    • 1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
    • O=C(C)C1C(OC)=CC(OC)=CC=1OC
    • 519324

Computed Properties

  • 210.08900
  • 0
  • 4
  • 4
  • 210.089
  • 15
  • 203
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 2
  • 0
  • 44.8A^2

Experimental Properties

  • 1.91500
  • 44.76000
  • 1.495
  • 343°C at 760 mmHg
  • 98-102 °C (lit.)
  • 152°C
  • Soluble in chloroform.
  • Powder
  • Not determined
  • 1.089

2',4',6'-Trimethoxyacetophenone Security Information

  • GHS07 GHS07
  • 3
  • S26-S36
  • R36
  • Xi Xi
  • NONH for all modes of transport
  • H319
  • P305+P351+P338
  • 36
  • Warning

2',4',6'-Trimethoxyacetophenone Customs Data

  • 2914509090
  • China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2',4',6'-Trimethoxyacetophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G43-250mg
2,4,6-Trimethoxyacetophenone
832-58-6 98%
250mg
$8.00 2024-04-21
A2B Chem LLC
AB60051-250mg
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
250mg
$8.00 2024-04-19
Aaron
AR003GCF-250mg
2,4,6-Trimethoxyacetophenone
832-58-6 98%
250mg
$5.00
abcr
AB109256-5g
2',4',6'-Trimethoxyacetophenone, 98%; .
832-58-6 98%
5g
€77.90
Apollo Scientific
OR1124-1g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
1g
£46.00 2023-09-02
eNovation Chemicals LLC
D769200-5g
2,4,6-Trimethoxyacetophenone
832-58-6 98%
5g
$175 2022-06-09
TargetMol Chemicals
TMA0588-25 mg
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
25mg
¥ 504
TRC
T895793-1g
2',4',6'-Trimethoxyacetophenone
832-58-6
1g
$ 80.00 2022-06-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14328-5g
2',4',6'-Trimethoxyacetophenone, 98%
832-58-6 98%
5g
¥809.00 2023-03-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304736-5g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
5g
¥534.90 2023-08-31

2',4',6'-Trimethoxyacetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  -20 °C
Reference
Concise and Scalable Synthesis of Aspalathin, a Powerful Plasma Sugar-Lowering Natural Product
Han, Ze; et al, Journal of Natural Products, 2014, 77(3), 583-588

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 4′-(4-Hydroxyphenyl)-2,2′:6′,2′′-terpyridine (reaction products with poly{[(hydroxyphenyl)methylene]-methylphosphoro…) ,  Scandium triflate ,  Phosphorodichloridothioic hydrazide, 2-[(4-hydroxyphenyl)methylene]-1-methyl-, h… (terpyridinylphenyl-terminated) Solvents: Acetonitrile ;  15 min, rt
1.2 30 min, heated
Reference
Efficient and recyclable rare earth-based catalysts for Friedel-Crafts acylations under microwave heating: dendrimers show the way
Perrier, Arnaud; et al, Green Chemistry, 2013, 15(8), 2075-2080

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid ;  1.5 h, rt
Reference
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 h, 0 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Total syntheses of norartocarpin and artocarpin
Zhang, Wen-Jing; et al, Tetrahedron, 2013, 69(29), 5850-5858

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
Synthesis of a condensed tannin model compound, 4-(2,4,6-trihydroxyphenyl)flavan-3,3',4',5,7-pentaol
Kawamoto, Haruo; et al, Journal of Wood Chemistry and Technology, 1989, 9(1), 35-52

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Reference
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
Reference
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones
Chavan, Hemant V.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(1), 22-31

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Design, synthesis, characterization and anti-inflammatory evaluation of novel pyrazole amalgamated flavones
Chavan, Hemant V.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1315-1321

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of 2-alkyl-2-aryl-1,3-benzodioxan-4-ones by Friedel-Crafts reaction of O-acylsalicyloyl chlorides with aromatics
Lonsky, Werner; et al, Chemische Berichte, 1975, 108(5), 1593-7

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
1.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
Reference
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
Reference
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ;  4 h, rt → 110 °C
Reference
Selective synthesis and characterization of aryl ether
Wu, Ting; et al, Guangpu Shiyanshi, 2011, 28(1), 62-65

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Tosyl chloride ;  0 °C → rt; 1 h, rt; rt → -30 °C
1.3 Solvents: Diethyl ether ;  -30 °C; 30 min, -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
Reference
A Simple and Modified One Pot Conversion of Carboxylic Acid to Ketone
Sahoo, Debasis ; et al, Current Organocatalysis, 2023, 10(1), 58-65

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

Synthetic Circuit 17

Reaction Conditions
Reference
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ;  36 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  0 - 5 °C
1.2 Solvents: Water ;  reflux
1.3 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
Reference
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  48 h, reflux
2.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
2.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
Reference
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 min, reflux
2.1 Catalysts: Indium triflate ;  1 min, 110 - 120 °C
Reference
Microwave-assisted efficient synthesis of polymethoxyacetophenones and natural polymethoxyflavones, and their inhibitory effects on melanogenesis
Tsukayama, Masao; et al, Heterocycles, 2007, 71(7), 1589-1600

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.2 -
Reference
Synthesis of maritimin, a chromone from Pancratium maritimum
Asolkar, Ratnakar; et al, Journal of Chemical Research, 2001, (12), 549-550

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Cuprous chloride Solvents: Methanol ,  Dimethylformamide
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
2.2 Solvents: 1,2-Dichloroethane
2.3 Reagents: Water
Reference
A convenient synthesis of chrysin and tectochrysin
Zhu, Jin-Tao; et al, Chemical Research in Chinese Universities, 2001, 17(3), 259-263

Synthetic Circuit 24

Reaction Conditions
Reference
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → 0 °C
1.2 1 h, reflux; reflux → 0 °C
1.3 Solvents: Methanol ;  0 °C
2.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Reference
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Synthetic Circuit 26

Reaction Conditions
1.1 -
2.1 Reagents: Aluminum chloride
Reference
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

2',4',6'-Trimethoxyacetophenone Raw materials

2',4',6'-Trimethoxyacetophenone Preparation Products

2',4',6'-Trimethoxyacetophenone Suppliers

CHENG DOU LE MEI TIAN YI YAO Technology Co., Ltd.
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(CAS:832-58-6)
HUA SONG TAO
18228097334
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:832-58-6)
TANG SI LEI
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HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
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(CAS:832-58-6)
ZHANG SHUO
13122891558
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:832-58-6)
A LA DING
anhua.mao@aladdin-e.com

2',4',6'-Trimethoxyacetophenone Related Literature

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